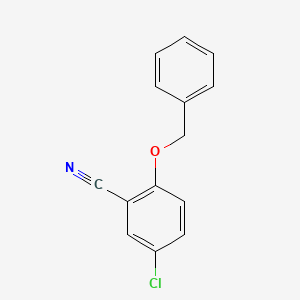

2-(benzyloxy)-5-chlorobenzonitrile

Description

2-(Benzyloxy)-5-chlorobenzonitrile is a benzonitrile derivative featuring a benzyloxy group at the 2-position and a chlorine atom at the 5-position of the aromatic ring. The benzyloxy group enhances lipophilicity, which may improve membrane permeability, while the chlorine atom provides electronic effects that influence reactivity and stability.

Properties

IUPAC Name |

5-chloro-2-phenylmethoxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVBAJBSHCGDDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-5-chlorobenzonitrile typically involves the following steps:

Nitrile Formation: The starting material, 5-chlorobenzonitrile, is prepared through the reaction of 5-chlorobenzaldehyde with hydroxylamine hydrochloride, followed by dehydration.

Benzyloxy Group Introduction: The benzyloxy group is introduced via a nucleophilic substitution reaction. This involves the reaction of 5-chlorobenzonitrile with benzyl alcohol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-chlorobenzonitrile undergoes several types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are commonly used.

Major Products Formed

Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.

Reduction: Nitrile reduction produces primary amines.

Substitution: Chlorine substitution results in various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-5-chlorobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-5-chlorobenzonitrile involves its interaction with various molecular targets. The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Substituent Variations: Hydroxy vs. Benzyloxy Groups

5-Chloro-2-hydroxybenzonitrile () replaces the benzyloxy group with a hydroxyl substituent. Key differences include:

- Molecular Weight : The hydroxy derivative has a lower molecular mass (153.565 g/mol) compared to 2-(benzyloxy)-5-chlorobenzonitrile (estimated ~259.7 g/mol), impacting solubility and bioavailability.

- Hydrogen Bonding: The hydroxyl group in 5-chloro-2-hydroxybenzonitrile facilitates intermolecular hydrogen bonding (O–H⋯N), as seen in its crystalline structure . In contrast, the benzyloxy group in the target compound lacks hydrogen-bonding donors, reducing polar interactions but increasing lipophilicity.

- Applications : Hydroxy-substituted nitriles are often intermediates in drug synthesis (e.g., antiretroviral agents), whereas benzyloxy derivatives may serve as protected intermediates for further functionalization .

Halogen Substitution: Chloro vs. Bromo

5-Bromo-2-hydroxybenzonitrile () replaces chlorine with bromine. Key distinctions:

- Hydrogen-Bonding Metrics : Both chloro and bromo analogues exhibit similar O⋯N distances (~2.80–2.81 Å) in crystal structures, but bromine’s stronger electron-withdrawing effect may slightly modulate electronic properties .

- Synthetic Utility : Brominated nitriles are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chloro derivatives are more common in nucleophilic substitutions .

Fluorinated Analogues

2-Fluoro-5-hydroxybenzonitrile () introduces fluorine at the 2-position. Differences include:

Complex Heterocyclic Derivatives

3-Chloro-5-[2-chloro-5-(2H-indazol-3-ylmethoxy)phenoxy]benzonitrile () and 2-(1H-benzo[d]imidazol-2-yl)-5-chlorobenzonitrile () incorporate indazole or benzimidazole moieties:

Oxadiazole-Containing Derivatives

5-[3-(2-Chloro-4-{[4-(methylamino)butyl]oxy}phenyl)-1,2,4-oxadiazol-5-yl]-2-[(1-methylethyl)oxy]benzonitrile () features an oxadiazole ring and alkylamino chain:

- Functional Diversity: The oxadiazole ring enhances rigidity and hydrogen-bonding capacity, while the alkyl chain improves solubility in nonpolar environments.

- Therapeutic Potential: Such structures are explored for antiviral and anticancer applications due to their ability to mimic peptide bonds .

Biological Activity

2-(benzyloxy)-5-chlorobenzonitrile is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyloxy group and a chlorobenzene moiety attached to a nitrile functional group. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may act as an enzyme inhibitor or receptor modulator, affecting metabolic pathways in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, potentially disrupting the growth of pathogenic microorganisms.

- Receptor Modulation : The structural features of this compound allow it to bind selectively to specific receptors, which could modulate signaling pathways associated with various diseases.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. This suggests its potential as an antibiotic agent.

- Antioxidant Properties : The compound may also possess antioxidant capabilities, helping to neutralize free radicals and reduce oxidative stress in biological systems.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

A review of recent literature reveals promising findings regarding the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several benzonitrile derivatives, including this compound. Results indicated that it exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 25 | Staphylococcus aureus |

| 30 | Escherichia coli | |

| 40 | Pseudomonas aeruginosa |

- Neuroprotective Effects : In a neuropharmacological study, derivatives similar to this compound were tested for their ability to protect neuronal cells from oxidative damage. The compound demonstrated significant neuroprotective effects at concentrations as low as 1 µM .

- In Vivo Studies : Animal models treated with this compound showed reduced inflammation markers and improved recovery rates in models of induced arthritis, suggesting its potential application in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.